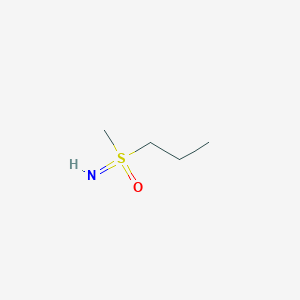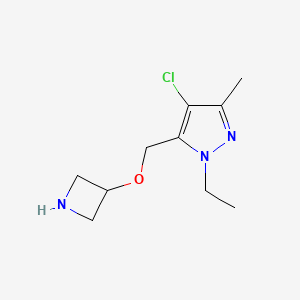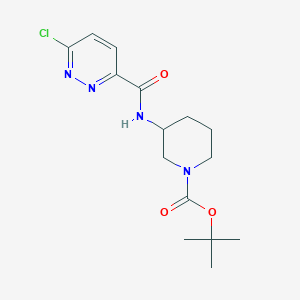
Tert-butyl3-(6-chloropyridazine-3-amido)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 3-(6-chloropyridazine-3-amido)piperidine-1-carboxylate: is a chemical compound with the molecular formula C15H21ClN4O3 and a molecular weight of 340.81 g/mol . This compound is characterized by the presence of a piperidine ring, a chloropyridazine moiety, and a tert-butyl ester group. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(6-chloropyridazine-3-amido)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of cyclization reactions involving appropriate starting materials.
Introduction of the Chloropyridazine Moiety: The chloropyridazine group is introduced via nucleophilic substitution reactions, where a suitable chloropyridazine derivative reacts with the piperidine intermediate.
Industrial Production Methods: This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl 3-(6-chloropyridazine-3-amido)piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the piperidine ring and chloropyridazine moiety.
Reduction: Reduced derivatives of the piperidine ring and chloropyridazine moiety.
Substitution: Substituted derivatives where the chloropyridazine moiety is replaced by other functional groups.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies .
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties .
Medicine:
- Explored as a potential lead compound in drug discovery and development.
- Studied for its pharmacological properties and potential therapeutic applications .
Industry:
- Utilized in the production of fine chemicals and specialty chemicals.
- Applied in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl 3-(6-chloropyridazine-3-amido)piperidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. The compound may inhibit certain enzymes or receptors, modulate signaling pathways, or interfere with cellular processes .
Comparison with Similar Compounds
- tert-butyl 3-(6-bromopyridazine-3-amido)piperidine-1-carboxylate
- tert-butyl 3-(6-fluoropyridazine-3-amido)piperidine-1-carboxylate
- tert-butyl 3-(6-methylpyridazine-3-amido)piperidine-1-carboxylate
Comparison:
- tert-butyl 3-(6-chloropyridazine-3-amido)piperidine-1-carboxylate is unique due to the presence of the chlorine atom in the pyridazine ring, which can influence its reactivity and biological activity.
- The bromine, fluorine, and methyl derivatives may exhibit different chemical and biological properties due to the varying electronic and steric effects of the substituents .
Properties
Molecular Formula |
C15H21ClN4O3 |
|---|---|
Molecular Weight |
340.80 g/mol |
IUPAC Name |
tert-butyl 3-[(6-chloropyridazine-3-carbonyl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H21ClN4O3/c1-15(2,3)23-14(22)20-8-4-5-10(9-20)17-13(21)11-6-7-12(16)19-18-11/h6-7,10H,4-5,8-9H2,1-3H3,(H,17,21) |
InChI Key |
MIXRZFVTLUOAHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2=NN=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2S)-Oxiran-2-yl]benzonitrile](/img/structure/B13541476.png)
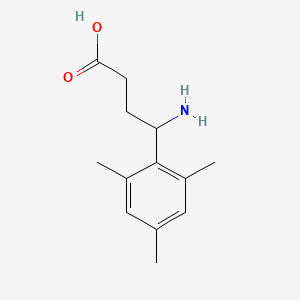
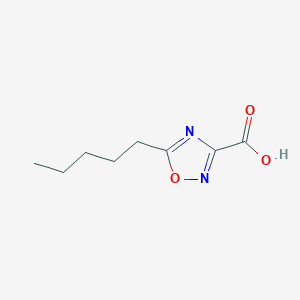
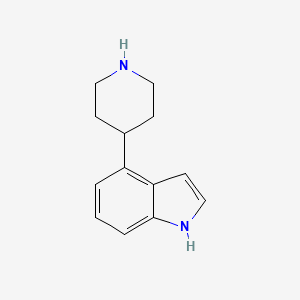
![Ethyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13541489.png)
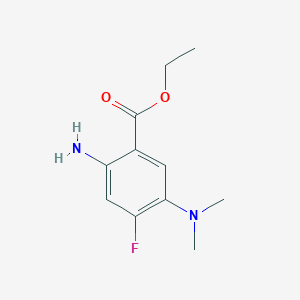
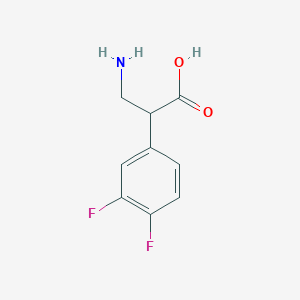
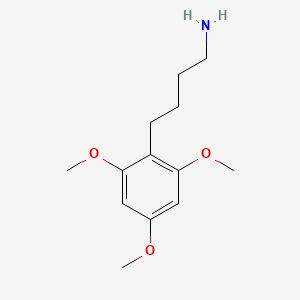
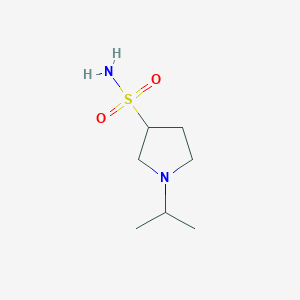
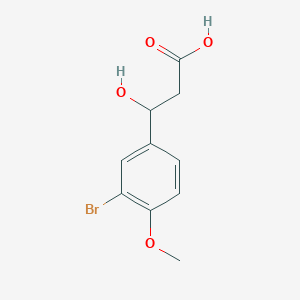
![tert-butyl2-[(1H-imidazol-2-yl)formamido]acetate](/img/structure/B13541545.png)
![3-(aminomethyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-onehydrochloride](/img/structure/B13541548.png)
